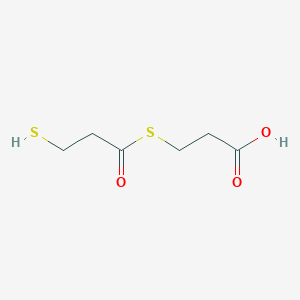
3-((3-Mercaptopropanoyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Mercaptopropanoyl)thio)propanoic acid is an organosulfur compound with the molecular formula C₆H₁₀O₃S₂. This compound is characterized by the presence of both carboxylic acid and thiol groups, making it a bifunctional molecule. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-((3-Mercaptopropanoyl)thio)propanoic acid can be synthesized through the addition of hydrogen sulfide to acrylic acid . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. The reaction is as follows:
CH2=CHCOOH+H2S→HSCH2CH2COOH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may also involve purification steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-Mercaptopropanoyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides are formed.
Reduction: Alcohols are produced.
Substitution: Thioethers are generated.
Aplicaciones Científicas De Investigación
3-((3-Mercaptopropanoyl)thio)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a competitive inhibitor of glutamate decarboxylase, making it useful in neurological studies.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of hydrophilic gold nanoparticles and as a stabilizer in polymerizations.
Mecanismo De Acción
The mechanism of action of 3-((3-Mercaptopropanoyl)thio)propanoic acid involves its interaction with specific molecular targets. In biological systems, it inhibits glutamate decarboxylase, leading to a decrease in the production of gamma-aminobutyric acid (GABA). This inhibition can result in convulsant effects, making it a valuable tool in neurological research .
Comparación Con Compuestos Similares
Similar Compounds
3-Mercaptopropionic acid: Similar in structure but lacks the additional thio group.
Thiolactic acid (2-mercaptopropionic acid): Contains a thiol group but differs in the position of the functional groups.
Uniqueness
3-((3-Mercaptopropanoyl)thio)propanoic acid is unique due to its bifunctional nature, allowing it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H10O3S2 |
|---|---|
Peso molecular |
194.3 g/mol |
Nombre IUPAC |
3-(3-sulfanylpropanoylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H10O3S2/c7-5(8)2-4-11-6(9)1-3-10/h10H,1-4H2,(H,7,8) |
Clave InChI |
ZAYYIIIGFLODEV-UHFFFAOYSA-N |
SMILES canónico |
C(CS)C(=O)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


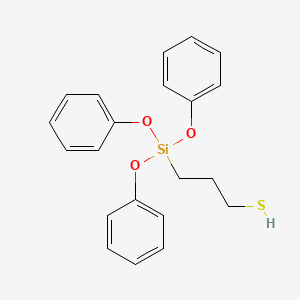




![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
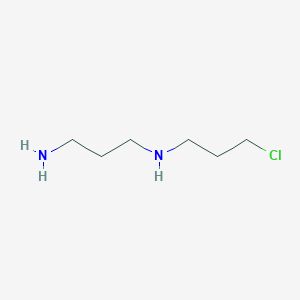
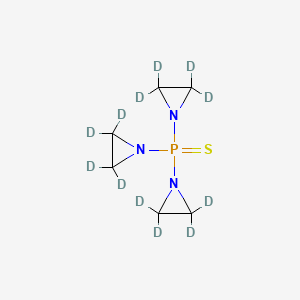
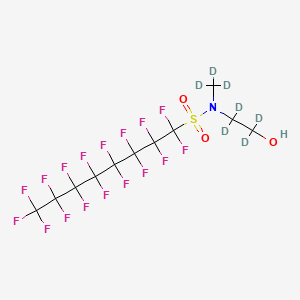
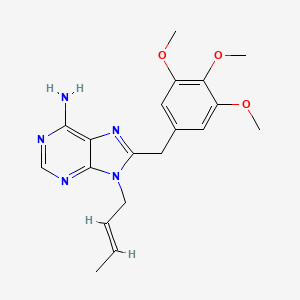
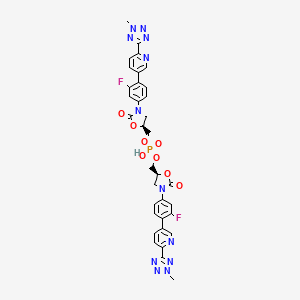
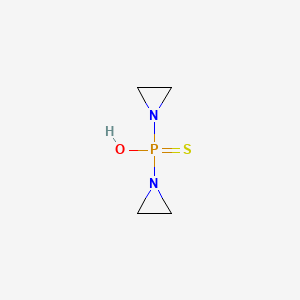

![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
